molecular formula C15H24N2O4S B513284 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-53-7

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B513284
CAS RN: 941256-53-7
M. Wt: 328.4g/mol
InChI Key: DSLPMJYYEOWBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as EMPE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been studied for its ability to modulate certain receptors in the brain, which may have implications for the treatment of various neurological disorders.

Mechanism of Action

Target of Action

The primary targets of 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, abbreviated as EMPE . These drugs target a variety of receptors and enzymes, indicating that EMPE may also interact with multiple targets.

Mode of Action

The exact mode of action of EMPE is currently unknown due to the lack of specific studies on this compound. . The specific mode of action would depend on the particular target and the chemical structure of EMPE.

Biochemical Pathways

, it can be inferred that EMPE may potentially affect multiple biochemical pathways

Pharmacokinetics

. Therefore, it can be inferred that EMPE may have favorable ADME properties, contributing to its bioavailability.

Result of Action

The molecular and cellular effects of EMPE’s action are currently unknown due to the lack of specific studies on this compound. , it can be inferred that EMPE may have a variety of potential effects, such as modulation of receptor activity, inhibition of enzymes, or alteration of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, its effects may be dependent on dose and may vary depending on the specific receptor subtype being targeted.

Future Directions

There are several potential future directions for research on 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol. One area of interest is its potential application in the treatment of schizophrenia, as it has been shown to modulate the dopamine D2 receptor, which is involved in the pathophysiology of the disorder. Additionally, further studies are needed to determine the optimal dosing and administration of 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol for therapeutic use. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol and its potential for use in treating various neurological disorders.

Synthesis Methods

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can be synthesized through a multi-step process involving the reaction of 4-ethyl-3-methylphenol with piperazine and sulfonyl chloride, followed by reduction with sodium borohydride. The resulting product is then treated with ethanol to yield 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol.

Scientific Research Applications

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has been studied for its potential application in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to modulate certain receptors in the brain, such as the 5-HT1A receptor and the dopamine D2 receptor, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

2-[4-(4-ethoxy-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-3-21-15-5-4-14(12-13(15)2)22(19,20)17-8-6-16(7-9-17)10-11-18/h4-5,12,18H,3,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLPMJYYEOWBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

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